Ethyl 3-(cyclopentylamino)propanoate
Overview
Description
Ethyl 3-(cyclopentylamino)propanoate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Electroreductive Radical Cyclization
Ethyl 3-(cyclopentylamino)propanoate is involved in electroreductive radical cyclization processes. This includes its use in the catalytic reduction of bromo esters, forming radical intermediates that undergo cyclization. Such processes are vital in organic synthesis and pharmaceutical research (Esteves et al., 2005).
2. Role in Pharmaceutical Compounds
It serves as a key component in the structure of certain pharmaceutical compounds. For example, it is part of the molecular structure of dabigatran etexilate tetrahydrate, a significant compound in medicinal chemistry (Liu et al., 2012).
3. Synthesis of Indole Derivatives
This compound is utilized in the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which are essential in creating a variety of indole derivatives. Such derivatives have numerous applications in chemical research and drug development (Cucek & Verček, 2008).
4. Precursor for Quinoline Derivatives
This compound is explored as a precursor in synthesizing N-substituted quinoline derivatives. These derivatives are of interest in various chemical and pharmaceutical applications (Thakur et al., 2015).
5. Analytical and Physical Characterization
This compound is instrumental in the study of polymorphic forms of certain investigational pharmaceutical compounds. It is characterized using techniques like spectroscopy and diffractometry, aiding in understanding drug properties (Vogt et al., 2013).
6. Thermochemical Studies
In thermochemical studies, this compound is analyzed for its bond dissociation energies and reaction paths, particularly in the context of biofuel research. Such studies are crucial for understanding and improving biofuel efficiency (El‐Nahas et al., 2007).
7. Antimicrobial Agent and Imaging Agent
It has been tested as an antimicrobial agent and as a novel imaging agent. The compound's radiolabeled derivative shows potential in brain SPECT imaging, which could have significant implications in medical diagnostics (Abdel-Ghany et al., 2013).
8. Fluorescence Derivatization
This compound plays a role in fluorescence derivatization of amino acids, an important technique in biochemical and pharmaceutical research. The derivatives exhibit strong fluorescence, making them useful in various biological assays (Frade et al., 2007).
9. Inhibitor of Ethylene Action
It is used in the synthesis of an inhibitor of ethylene action, impacting various ethylene-mediated processes in plants. This is significant in agricultural research, particularly in enhancing the shelf-life of fruits and flowers (Goren et al., 2011).
10. Catalysis in Baeyer-Villiger Monooxygenases
The compound has been identified in the catalysis of Baeyer-Villiger monooxygenases, which are enzymes used in organic synthesis and are significant in pharmaceutical research (van Beek et al., 2014).
Properties
IUPAC Name |
ethyl 3-(cyclopentylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-11-9-5-3-4-6-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGWSUSDGRDUFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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